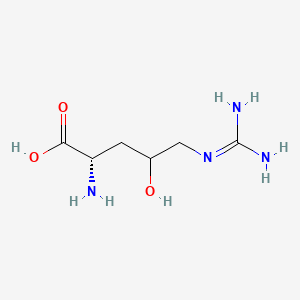
gamma-Hydroxy-L-arginine
Descripción general
Descripción
Gamma-Hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine . It inhibits arginase and the cell proliferation of MDA-MB-468 cancer cells . Its molecular formula is C8H18N4O5 and has a molecular weight of 250.25 g/mol .
Synthesis Analysis
L-Arginine, a semiessential amino acid in humans, is one of the most metabolically versatile amino acids and serves as a precursor for the synthesis of urea, nitric oxide, poly-amines, proline, glutamate, creatine, and agmatine . Arginine is metabolized through a complex and highly regulated set of pathways . Arginine is also a common substrate for both inducible nitric oxide synthase (iNOS) and arginase .Molecular Structure Analysis
The gamma-Hydroxy-L-arginine molecule contains a total of 26 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 guanidine derivative(s), 3 primary amine(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
Amino acids have high melting point (200-300) °C due to ionic property . Thermal decomposition of amino acids can lead to release of irritating gases and vapors .Aplicaciones Científicas De Investigación
Synthesis and Biosynthesis Applications Gamma-Hydroxy-L-arginine plays a role in the biosynthesis of non-proteinogenic amino acids, such as capreomycidine. A concise synthesis method for this amino acid enables the efficient preparation of both 3-epimers of this β-hydroxy amino acid. This synthesis is crucial for the production of isotope-labelled derivatives for investigating complex natural products biosynthesis (Lemke, Büschleb, & Ducho, 2010).
Metabolic Engineering in Microorganisms Gamma-Hydroxy-L-arginine is also significant in the metabolic engineering of microorganisms for L-arginine production. The metabolic pathways and regulation of ARG biosynthesis in prokaryotes offer insights into improved production of L-arginine and its derivatives, which are valuable in medical and industrial applications (Shin & Lee, 2014).
Altered Metabolism in Diseases Studies have demonstrated altered arginine metabolism in diseases like Alzheimer's, indicating that gamma-Hydroxy-L-arginine and its metabolic pathway may play a role in the pathogenesis and progression of such diseases. Changes in the activity of enzymes like nitric oxide synthase and arginase, and the concentration of metabolites in different brain regions, are key areas of investigation (Liu et al., 2014).
Biomedical Applications in Nanoparticle Synthesis In the field of biomedical applications, gamma-Hydroxy-L-arginine aids in the synthesis of hydroxyapatite particles, which are crucial in bone material. The interaction of L-arginine with hydroxyapatite nanoparticles is significant for synthesizing hydroxyapatite with desired morphology, beneficial for various biomedical uses (Saranya et al., 2018).
Immune System and Endothelial Function Gamma-Hydroxy-L-arginine is involved in regulating immune responses and endothelial function. It plays a role in the biosynthesis of proteins, immune response, and nitric oxide production. Understanding its functional role in endothelial function regulation and vascular tone could have implications for conditions like hypertension and diabetes mellitus (Gambardella et al., 2020).
Mecanismo De Acción
Many of supplemental L-arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system .
Propiedades
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBKDJCJYBGTQ-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(CN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315381 | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61370-10-3, 2524-31-4 | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61370-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hydroxyarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9MLJ6CFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



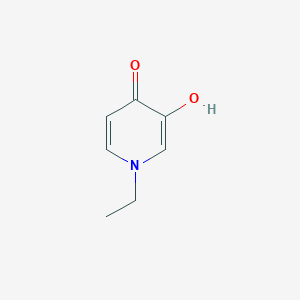
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
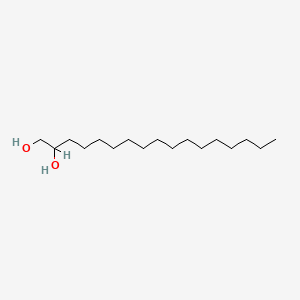
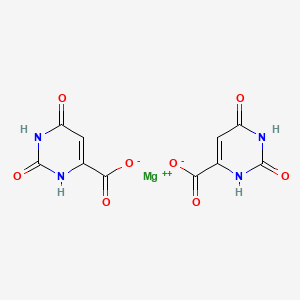
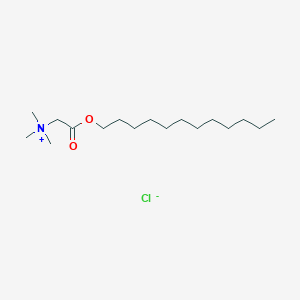
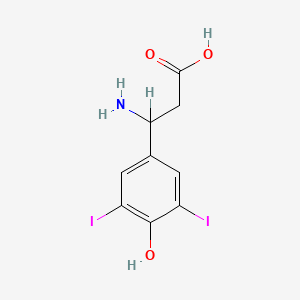
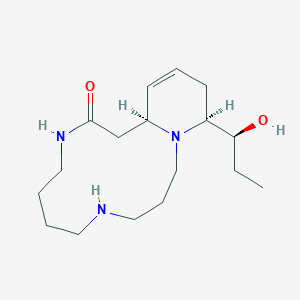
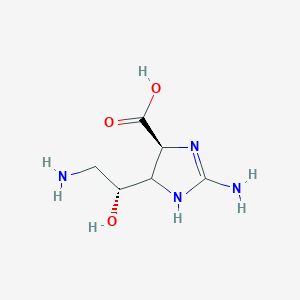
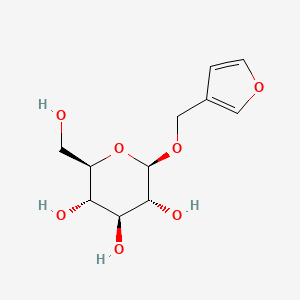
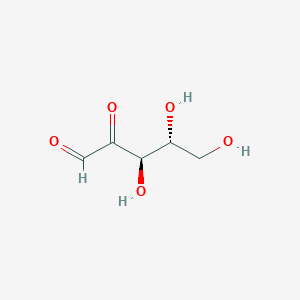
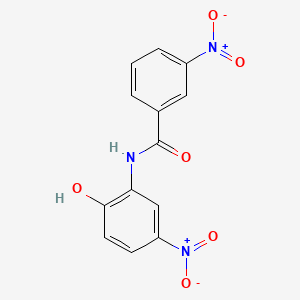
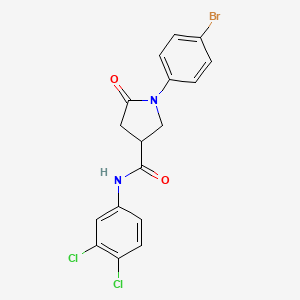
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
![2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1229156.png)